Thieno[2,3-d]pyrimidine-4-carboxylic acid
Overview
Description
Thieno[2,3-d]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine-4-carboxylic acid and its derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties . Specifically, derivatives of this compound have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders . Another study showed that substituted thieno[3,2-d]pyrimidine derivatives act as EZH2 inhibitors .
Mode of Action
For instance, EZH2 inhibitors can prevent the methylation of histone H3, thereby affecting gene expression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the wide range of its pharmacological activities. For example, as EZH2 inhibitors, these compounds can affect the histone methylation pathway, leading to changes in gene expression .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target and the nature of the interaction. For instance, as EZH2 inhibitors, these compounds can induce apoptosis and inhibit the migration of certain cancer cells .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-d]pyrimidine-4-carboxylic acid plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2), which are involved in the de novo purine biosynthesis and one-carbon metabolism pathways . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes. Additionally, this compound has shown antimicrobial activity against Pseudomonas aeruginosa, similar to the reference drug streptomycin .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in lymphoma cells, such as SU-DHL-6, in a concentration-dependent manner . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the proliferation of cancer cells by targeting key enzymes involved in nucleotide biosynthesis and folate metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of GARFTase and SHMT2, leading to a disruption in the purine biosynthesis and one-carbon metabolism pathways . These inhibitory effects result in decreased nucleotide synthesis and impaired cell proliferation. Additionally, this compound has been shown to bind to folate receptors, enhancing its transport into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on target enzymes and continues to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and enhanced survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the de novo purine biosynthesis and one-carbon metabolism pathways . It interacts with enzymes such as GARFTase and SHMT2, leading to alterations in metabolic flux and metabolite levels. These interactions result in decreased nucleotide synthesis and impaired cell proliferation, making this compound a potential therapeutic agent for cancer treatment .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with folate receptors . These receptors enhance the uptake of the compound into cells, allowing it to exert its inhibitory effects on target enzymes. Additionally, this compound may interact with other transporters or binding proteins, influencing its localization and accumulation within specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes involved in nucleotide biosynthesis and one-carbon metabolism . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its therapeutic potential .
Properties
IUPAC Name |
thieno[2,3-d]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXKHPSKDOLCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the structure of Thieno[2,3-d]pyrimidine-4-carboxylic acid impact its activity against different bacterial strains? Can you provide specific examples from the research?
A: The research indicates that structural modifications significantly influence the antimicrobial activity of this compound derivatives. For instance, incorporating a 2-amino-6-methylpyridine group in the amide substituent was found to enhance selectivity against Pseudomonas aeruginosa. [] Specifically, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) displayed potent activity against the reference strain of Pseudomonas aeruginosa ATCC 10145. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for specific bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.